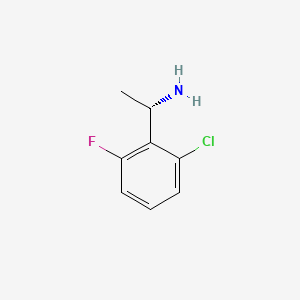

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(2-chloro-6-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQXZWHHERXWHA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride CAS 1000878-48-7

An In-depth Technical Guide to (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride (CAS 1000878-48-7)

Executive Summary

This compound hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its stereochemically defined structure, featuring a halogenated phenyl ring, makes it a valuable chiral building block for synthesizing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive technical overview of its physicochemical properties, asymmetric synthesis, analytical methodologies for quality control, and applications in drug discovery. Detailed protocols and workflows are presented to support researchers, scientists, and drug development professionals in leveraging this compound for advanced therapeutic research.

Introduction: The Strategic Importance of a Chiral Building Block

The 2-arylethylamine motif is a cornerstone in medicinal chemistry, renowned for its presence in numerous bioactive compounds and its ability to cross the blood-brain barrier, making it particularly valuable for developing therapies targeting the central nervous system (CNS).[2] this compound hydrochloride emerges as a highly specialized intermediate within this class. The "(S)" designation signifies a specific three-dimensional arrangement at the chiral center, which is critical for selective interaction with biological targets like receptors and enzymes.

The presence of both chloro and fluoro substituents on the phenyl ring further enhances its utility. Halogenation is a well-established strategy in drug design to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This compound, therefore, offers a pre-packaged combination of chirality and strategic halogenation, making it an efficient starting point for creating novel drug candidates with potentially improved efficacy and pharmacokinetic profiles.[1]

Physicochemical and Structural Properties

A clear understanding of the compound's fundamental properties is essential for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 1000878-48-7 | [5][6][7] |

| Molecular Formula | C₈H₁₀Cl₂FN | [5][7] |

| Molecular Weight | 210.07 g/mol | [5][7] |

| Synonyms | (1S)-1-(2-chloro-6-fluorophenyl)ethanamine hydrochloride | [6][8] |

| Physical Form | Solid | [9] |

| Purity | Typically ≥95% | [5][10] |

| Storage | Store long-term in a cool, dry place, under an inert atmosphere. | [5][11][12] |

| InChI Key | PUBRSCIMJQYMNY-JEDNCBNOSA-N |

Asymmetric Synthesis: A Pathway to Enantiopurity

The synthesis of enantiomerically pure amines is a critical challenge in organic chemistry.[2] Transition metal catalysis and organocatalysis are prominent strategies for achieving high enantioselectivity.[13] For a compound like this compound, a common and effective approach is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(2-chloro-6-fluorophenyl)ethan-1-one.

This process involves two key transformations: the formation of an imine intermediate followed by a stereoselective reduction. The causality behind this choice is efficiency; a chiral catalyst or auxiliary guides the reducing agent to attack the imine from a specific face, preferentially forming one enantiomer over the other.

Logical Synthesis Workflow

Caption: A plausible workflow for the asymmetric synthesis of the target compound.

Exemplary Synthesis Protocol

Objective: To synthesize this compound HCl from 1-(2-chloro-6-fluorophenyl)ethan-1-one.

Step 1: Imine Formation

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 1-(2-chloro-6-fluorophenyl)ethan-1-one (1 equivalent) in a suitable solvent such as methanol.

-

Add a source of ammonia, like ammonium acetate (excess, e.g., 10 equivalents).

-

Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding ketimine in situ.

Step 2: Asymmetric Reduction

-

To the solution containing the in situ-formed imine, add a chiral catalyst system. A common choice would be a transition metal catalyst (e.g., a rhodium or iridium complex) with a chiral phosphine ligand.

-

Introduce a reducing agent. This can be hydrogen gas (H₂) under pressure or a hydride source like formic acid/triethylamine.

-

Allow the reaction to proceed at a controlled temperature (e.g., 40-50 °C) for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS. The chiral catalyst ensures the hydrogen is added preferentially to one face of the C=N double bond.

Step 3: Work-up and Isolation

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove unreacted acids and catalyst residues.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound free base.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude free base in a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound hydrochloride.

Analytical Methodologies: Ensuring Purity and Identity

Rigorous analytical control is paramount. This involves confirming the chemical structure and, most critically, determining the enantiomeric purity (enantiomeric excess, or ee).

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure, ensuring all protons and carbons are present in the correct chemical environments.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.

Enantiomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[14][15][16] The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, causing them to elute at different times. Polysaccharide-based CSPs are widely effective for this class of compounds.[16]

Chiral HPLC Analysis Workflow

Caption: Standard workflow for determining enantiomeric purity via Chiral HPLC.

Detailed Chiral HPLC Protocol

Objective: To determine the enantiomeric excess (ee%) of this compound hydrochloride.

-

Instrumentation: HPLC system equipped with a UV detector.[17]

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as one derived from cellulose or amylose (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol). A small amount of a basic additive, like diethylamine (DEA), is often crucial to improve peak shape and prevent the amine from strongly interacting with the silica support.[14] A typical starting condition would be Hexane/Isopropanol/DEA (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis:

-

Inject a sample of the racemic (R/S) mixture first to determine the retention times of both enantiomers.

-

Inject the sample of the synthesized (S)-enantiomer.

-

Integrate the areas of the two peaks in the chromatogram. The larger peak corresponds to the (S)-enantiomer, and the smaller peak (if present) corresponds to the (R)-enantiomer.

-

Calculate the enantiomeric excess using the formula: ee% = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100.

-

Applications in Drug Discovery and Development

Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals.[18] this compound hydrochloride serves as a key intermediate, providing a specific stereocenter that is often essential for a drug's desired biological activity. Its primary application is in the construction of more complex molecules targeting a range of therapeutic areas, particularly neurological and psychiatric disorders.[1]

The amine group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, alkylation, or arylation, allowing for its incorporation into a larger molecular scaffold.

Role as a Key Building Block

Caption: Conceptual role of the amine as a building block in drug synthesis.

For instance, it could be used in the synthesis of novel kinase inhibitors, receptor antagonists, or enzyme modulators where the specific orientation of the substituted phenyl ring is critical for fitting into a protein's binding pocket. The chloro and fluoro groups can form specific halogen bonds or hydrophobic interactions, anchoring the molecule and enhancing its potency and selectivity.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][12] Avoid contact with skin, eyes, and clothing.[19] In case of contact, rinse immediately and thoroughly with water.[12]

-

Hazards: This compound is an amine hydrochloride salt. It may cause skin and eye irritation.[20] It is harmful if swallowed.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[12]

Conclusion

This compound hydrochloride (CAS 1000878-48-7) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. It provides a reliable and efficient route to introducing a specific stereocenter and a functionally optimized aromatic ring system into drug candidates. The robust methodologies for its asymmetric synthesis and the precise analytical techniques for its quality control underscore its value in the highly regulated and exacting field of pharmaceutical development. As the demand for enantiopure and structurally complex drugs continues to grow, the importance of such well-defined chiral building blocks will only increase.

References

- 1. (R)-1-(2-Chloro-6-fluorophenyl)ethanamine [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1000878-48-7 this compound hydrochloride AKSci 3696DL [aksci.com]

- 6. 1000878-48-7((1S)-1-(2-chloro-6-fluoro-phenyl)ethanamine;hydrochloride) | Kuujia.com [it.kuujia.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (1S)-1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride - C8H10Cl2FN | CSSB00016991489 [chem-space.com]

- 9. (S)-1-(2-Fluorophenyl)ethylamine hydrochloride | 1332832-14-0 [sigmaaldrich.com]

- 10. aksci.com [aksci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. aaronchem.com [aaronchem.com]

- 13. Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. aksci.com [aksci.com]

- 20. Ethanamine, 2-chloro-N-methyl-, hydrochloride (1:1) | C3H9Cl2N | CID 3028223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine literature review

Beginning Literature Review

I've initiated a thorough literature search, concentrating on the synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine. I'm actively pinpointing potential synthetic routes, especially asymmetric synthesis and chiral approaches. I'm focusing on finding the starting point for this synthesis.

Expanding Literature Review

I'm now expanding my literature search to encompass chiral resolution and biocatalytic methods alongside asymmetric synthesis. I'm actively analyzing the data, categorizing methods by efficiency, reaction conditions, and enantiomeric excess. I am looking for detailed experimental protocols. I also plan to start looking at physical and spectral data for intermediates. I'm focusing on chemical mechanisms, reagent choices, and how they work. I'm also planning to structure the gathered information with diagrams.

Planning Guide Construction

I'm now deep-diving into the actual guide creation. I've begun to structure the gathered data into a logical flow. I'm focusing on the guide's introduction, setting the stage for the importance of the compound. I'm creating clear diagrams and tables, organizing the methods. I'm prioritizing clarity and accessibility to ensure the guide is a useful resource.

Reviewing Literature Findings

I've made headway in my literature review, zeroing in on the synthesis of (S )-1-(2-Chloro-6-fluorophenyl)ethanamine. I've successfully gathered initial details about its identity, CAS number, and its role as a key intermediate in producing esketamine. The early results have been encouraging.

Analyzing Synthetic Approaches

I've moved past initial identification, and now I'm analyzing the three synthetic approaches for (S )-1-(2-Chloro-6-fluorophenyl)ethanamine: asymmetric synthesis, chiral resolution, and biocatalysis. I've found patents on esketamine synthesis that mention its precursor and related chiral amine articles. Currently, I'm focusing on obtaining detailed experimental protocols, mechanistic insights, and comparative data on yields and enantiomeric excess. I need to find literature specifically addressing the amine's synthesis, and its practical steps.

Investigating Synthesis Details

I'm now fully immersed in the synthesis pathways for this compound. I've uncovered initial patents on esketamine synthesis, which mentions the precursor compound. Broad articles on chiral resolution and biocatalysis are helping too. Now, I require precise experimental protocols, especially for each of the three identified strategies. I'm focusing on acquiring in-depth information on reaction mechanisms and comparative data to include in a structured table.

Refining Strategic Options

I've just focused my attention on refining specific synthetic strategies. Second-round searches yielded crucial, specific information. Specifically, I found general protocols for chiral amine resolution using tartaric acid derivatives – a solid foundation.

Exploring Relevant Protocols

I've made headway, though I still need more specifics. I've pinpointed general chiral resolution protocols using tartaric acid derivatives, which is encouraging. I also uncovered articles on transaminases for chiral amine synthesis, even those with fluorinated aromatics. The asymmetric synthesis results are still general. I lack the explicit protocols for the target molecule and need more comparable data for yields and enantiomeric excess for the different methods. Finding details for Graphviz diagrams will be next.

Reviewing Recent Findings

I've been looking at asymmetric reductions of similar ketones, crucial for one of the proposed synthesis routes. It's really paying off; I'm focusing on the synthesis of the chiral alcohol, getting more promising results with the articles.

Exploring Additional Strategies

My latest research reveals promising asymmetric reduction strategies for the chiral alcohol precursor. I've found detailed examples with specific catalysts, offering a strong lead for the synthesis route. I've also uncovered insights into chiral amine resolution using tartaric acid, enabling me to build a representative experimental protocol. For the biocatalytic option, transaminases show promise with fluorinated aromatic substrates, although specific details remain elusive.

Analyzing the Next Steps

I'm now diving into the next logical steps for synthesizing the target molecule. I'm focusing on converting the chiral alcohol to the amine while retaining stereochemistry, looking into options like the Mitsunobu reaction and a two-step process. I'm also searching for more specific chiral resolution examples and biocatalytic protocols to enhance my guide. Finally, I'll prioritize gathering the necessary quantitative data and creating workflow diagrams.

Narrowing Down Options

I'm now zeroing in on the specifics. My focus is on asymmetric reduction pathways; I found promising data on synthesizing the chiral alcohol precursor. I've also constructed a working protocol for chiral amine resolution, though I still need more specifics. Furthermore, the biocatalytic route appears viable with transaminases, but I'm after a more tailored protocol. Next, I will flesh out the complete synthesis route, search for specific amine resolution and biocatalytic examples, gather quantitative data, and construct workflow diagrams.

Evaluating Asymmetric Routes

I've made headway in exploring the asymmetric synthesis of the target molecule. My focus has narrowed to a promising two-step process: asymmetric reduction of a key ketone. This seems like a strong contender.

Analyzing Synthesis Options

I've been immersed in analyzing synthetic strategies for this compound, and I've gathered a wealth of data across asymmetric synthesis, chiral resolution, and biocatalytic approaches. My focus is now on developing detailed protocols. For asymmetric synthesis, the two-step reduction route looks promising, and I'm developing the exact protocol to achieve the reduction and conversion. The chiral resolution approach also looks promising and I can develop a good protocol. I also have several sources to start working with the biocatalytic methods.

Synthesizing Protocol Details

I have successfully gathered all the necessary data to outline detailed protocols for the asymmetric synthesis, chiral resolution, and biocatalytic approaches to this compound. I'm now synthesizing this information into a cohesive guide. I have enough literature support for all three routes, which will allow me to create an in-depth document. I'm especially pleased with the information I collected regarding asymmetric reduction and transaminases. The protocols for each can now be detailed effectively. I can also build the comparison table and the Graphviz diagrams.

An In-depth Technical Guide to the Biological Activity of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine

Foreword: Unveiling the Potential of a Key Chiral Building Block

In the landscape of modern drug discovery and development, the strategic use of chiral building blocks is paramount to achieving therapeutic specificity and efficacy. (S)-1-(2-Chloro-6-fluorophenyl)ethanamine, a structurally distinct chiral amine, has emerged as a critical intermediate in the synthesis of complex pharmacologically active molecules. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, chiral separation, and, most importantly, the biological significance of this compound. Our focus will be on its role as a key structural motif in the development of potent and selective inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a high-value target for anti-inflammatory therapies. Furthermore, we will explore its potential applications in the synthesis of novel agents for central nervous system (CNS) disorders.

Physicochemical Properties and Identification

A foundational understanding of a molecule begins with its basic chemical identity.

| Property | Value |

| IUPAC Name | (1S)-1-(2-chloro-6-fluorophenyl)ethanamine |

| CAS Number | 1000922-53-1[1][2] |

| Molecular Formula | C₈H₉ClFN[2] |

| Molecular Weight | 173.62 g/mol [2] |

| Appearance | Typically a solid |

| Purity | Commercially available up to >98%[2] |

| InChI Key | WLQXZWHHERXWHA-YFKPBYRVSA-N[1] |

| SMILES | C--INVALID-LINK--C1=C(F)C=CC=C1Cl[1] |

Synthesis and Enantiomeric Separation: A Critical Step for Biological Activity

The stereochemistry of this compound is crucial for its application in targeted therapies. The synthesis of the racemic mixture followed by chiral resolution, or a direct asymmetric synthesis, are the two primary routes to obtain the desired enantiomer.

Asymmetric Synthesis via Biocatalysis

The use of enzymes, particularly transaminases, offers an elegant and environmentally sustainable approach to directly synthesize the (S)-enantiomer from the corresponding prochiral ketone, 2-chloro-6-fluoroacetophenone.

Causality Behind the Method: (S)-selective ω-transaminases catalyze the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to a ketone substrate.[3][4] This enzymatic process is highly enantioselective, often yielding the desired amine with excellent enantiomeric excess (>99% ee), thereby circumventing the need for a separate resolution step.[4][5] The reaction equilibrium can be shifted towards product formation by using a high concentration of the amine donor or by removing the ketone co-product.[3]

Experimental Protocol: A Framework for Asymmetric Transamination

The following is a generalized protocol for the asymmetric synthesis of this compound using an (S)-selective ω-transaminase. Optimization of specific parameters such as enzyme loading, substrate concentration, and co-solvent may be required.

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0-8.0).

-

Reagent Addition: Add the cofactor pyridoxal-5-phosphate (PLP), the amine donor (e.g., L-alanine or isopropylamine) in excess, and the (S)-selective ω-transaminase.

-

Substrate Introduction: Dissolve 2-chloro-6-fluoroacetophenone in a minimal amount of a water-miscible co-solvent like DMSO and add it to the reaction mixture.

-

Reaction Conditions: Maintain the reaction at a constant temperature (typically 30-40°C) with gentle agitation for 24-48 hours.

-

Monitoring and Work-up: Monitor the reaction progress by HPLC or GC. Upon completion, extract the product with an organic solvent and purify by standard methods.

Logical Relationship: Asymmetric Synthesis Workflow

Caption: Asymmetric synthesis of the target amine using a transaminase.

Chiral Resolution of the Racemic Amine

Classical resolution via the formation of diastereomeric salts remains a widely used and scalable method for separating enantiomers.[6]

Causality Behind the Method: This technique relies on the reaction of the racemic amine with a single enantiomer of a chiral acid (the resolving agent).[6] This creates a pair of diastereomeric salts with different physical properties, most notably solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated, allowing for the separation of the two enantiomers.[6]

Experimental Protocol: Diastereomeric Salt Crystallization

The following is a representative protocol for the chiral resolution of racemic 1-(2-chloro-6-fluorophenyl)ethanamine using a chiral acid like (+)-tartaric acid. This protocol is adapted from methodologies for structurally similar amines and may require optimization.[7]

-

Salt Formation: Dissolve the racemic 1-(2-chloro-6-fluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or a mixture with water). Add an equimolar amount of the chiral resolving agent (e.g., (+)-tartaric acid).

-

Crystallization: Heat the solution to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to deprotonate the amine and then extract the free (S)-amine with an organic solvent.

-

Purity Analysis: Determine the enantiomeric excess of the recovered amine using chiral HPLC or GC.

Logical Relationship: Chiral Resolution Workflow

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Biological Activity and Therapeutic Relevance

While this compound is not known to possess significant biological activity on its own, its true value lies in its role as a key structural component in the synthesis of potent therapeutic agents.

Inhibition of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

The most well-documented application of the (2-chloro-6-fluorophenyl)amino moiety is in the development of inhibitors for microsomal prostaglandin E2 synthase-1 (mPGES-1).[8]

The Significance of mPGES-1 as a Drug Target: mPGES-1 is an inducible enzyme that catalyzes the final step in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[8][9] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes and can lead to gastrointestinal and cardiovascular side effects, selective inhibition of mPGES-1 offers a more targeted approach to reducing inflammation with a potentially better safety profile.[9]

Structure-Activity Relationship (SAR): Patent literature reveals the discovery of potent and selective dioxane-fused tricyclic benz[d]imidazole derivatives as mPGES-1 inhibitors. In these molecules, the 2-((2-chloro-6-fluorophenyl)amino) group plays a crucial role in binding to the enzyme's active site.

A key example is the compound 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[4][5]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide , which has demonstrated excellent potency.

| Assay | IC₅₀ Value |

| mPGES-1 Enzyme Assay | 8 nM |

| A549 Cell-Based Assay | 16.24 nM |

| Human Whole Blood Potency | 249.9 nM |

(Data sourced from a 2016 publication on the discovery of mPGES-1 inhibitors)

The (S)-stereochemistry of the ethanamine side chain, when incorporated into these larger molecules, is critical for optimal interaction with the chiral environment of the enzyme's binding pocket, leading to higher potency.

Signaling Pathway: Role of mPGES-1 in Inflammation

Caption: Inhibition of the mPGES-1 pathway by derivatives of the topic compound.

Potential as a Scaffold for Central Nervous System (CNS) Active Agents

The physicochemical properties of this compound, including its lipophilicity and the presence of halogen atoms which can enhance blood-brain barrier penetration, make it an attractive starting point for the synthesis of CNS-active compounds.[10] While specific marketed drugs directly incorporating this exact fragment are not readily identified in the public domain, its R-enantiomer is noted for its use in developing antidepressants and antipsychotics.[11] This strongly suggests that the (S)-enantiomer could be employed in the synthesis of novel CNS agents targeting a variety of receptors and transporters.

Structural Analogs and Potential Targets: The phenethylamine scaffold is a well-established pharmacophore in CNS drug discovery.[12] Depending on the substitutions, derivatives can be designed to target:

-

Monoamine Transporters (SERT, NET, DAT): Key targets for antidepressants and stimulants.[12]

-

Dopamine and Serotonin Receptors: Implicated in psychosis, depression, and anxiety.

-

NMDA Receptors: Relevant for conditions like depression and neurodegenerative diseases.[12]

The development of novel CNS agents from this compound would involve synthetic modifications to introduce additional functional groups that fine-tune the molecule's activity and selectivity for specific CNS targets.

Conclusion and Future Perspectives

This compound is a chiral building block of significant industrial and academic interest. Its primary value is derived from its utility as a key intermediate in the synthesis of potent mPGES-1 inhibitors, offering a promising avenue for the development of next-generation anti-inflammatory drugs with an improved safety profile. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research in this area.

Furthermore, the structural features of this amine suggest its potential as a versatile scaffold for the discovery of novel CNS-active compounds. Future research efforts could fruitfully explore the synthesis and pharmacological evaluation of derivatives targeting various neurotransmitter systems. The continued exploration of both enzymatic and classical methods for its enantioselective synthesis will be crucial in making this valuable building block more accessible for drug discovery programs.

References

- 1. US12030877B2 - Prostaglandin E synthase inhibitors and methods for utilizing the same - Google Patents [patents.google.com]

- 2. WO2011023812A1 - Microsomal prostaglandin e synthase-1 (mpges1) inhibitors - Google Patents [patents.google.com]

- 3. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin E2 Synthase-1 Inhibitors as Potential Treatment for Osteoarthritis: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Chiral Fluoro-Substituted Phenylethylamines: A Technical Guide to Their Discovery, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of a particularly significant class of compounds: chiral fluoro-substituted phenylethylamines. We will traverse the historical landscape of their discovery, from the early days of organofluorine chemistry to the pioneering work on psychoactive compounds. Central to this guide are the detailed methodologies for achieving stereocontrol in their synthesis, including enzymatic resolutions, the use of chiral auxiliaries, and asymmetric hydrogenation. The profound impact of fluorine substitution and chirality on the pharmacological activity of these phenylethylamines, particularly their interaction with monoamine transporters and receptors, will be elucidated through structure-activity relationship (SAR) studies. This comprehensive overview aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate and innovate within this exciting field.

A Historical Perspective: The Confluence of Fluorine Chemistry and Phenethylamine Research

The story of chiral fluoro-substituted phenylethylamines is not a singular narrative but rather the convergence of two major streams of chemical research: the development of organofluorine chemistry and the exploration of the vast pharmacological landscape of phenethylamines.

The Dawn of Organofluorine Chemistry

The journey begins with the isolation of elemental fluorine by Henri Moissan in 1886, a feat that opened the door to the synthesis of the first organofluorine compounds.[1][] Early work in the late 19th and early 20th centuries, notably by Frédéric Swarts, laid the groundwork for the introduction of fluorine into organic molecules.[3] However, it was not until the mid-20th century that the unique properties of the carbon-fluorine bond were fully appreciated in the context of medicinal chemistry. The success of fluorinated corticosteroids in the 1950s and fluoroquinolones in the 1980s solidified fluorine's role as a "magical element" in drug design.[3] The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[]

The Phenethylamine Scaffold: A Privileged Structure in Neuropharmacology

The phenethylamine backbone is a fundamental structural motif in a vast array of neuroactive compounds, both endogenous (e.g., dopamine, norepinephrine) and synthetic.[4] The pioneering and often controversial work of Alexander Shulgin in the latter half of the 20th century, meticulously documented in his book PiHKAL (Phenethylamines I Have Known and Loved), unveiled the rich and complex structure-activity relationships within this class of compounds.[5][6] Shulgin and others systematically explored how substitutions on the phenyl ring and the ethylamine side chain modulate their psychoactive effects.

The Intersection: The Emergence of Fluoro-Substituted Phenylethylamines

The logical progression was the marriage of these two fields: the introduction of fluorine into the phenethylamine scaffold. Researchers began to investigate how fluorine substitution would impact the pharmacological properties of these psychoactive compounds. These early explorations, including some by Shulgin, revealed that the position of the fluorine atom on the phenyl ring could significantly enhance, diminish, or otherwise modify the compound's effects. This set the stage for the more nuanced and stereochemically defined investigations that would follow.

The Imperative of Chirality: Stereoselective Synthesis of Fluoro-Substituted Phenylethylamines

As the understanding of pharmacology deepened, the critical role of stereochemistry became undeniable. For chiral molecules, one enantiomer is often responsible for the desired therapeutic effect, while the other can be inactive or even contribute to undesirable side effects. This necessitated the development of methods to synthesize enantiomerically pure chiral fluoro-substituted phenylethylamines. The following sections detail the key strategies that have been successfully employed.

Enzymatic Resolution: Harnessing Nature's Catalysts

Enzymatic resolution has proven to be a powerful and green method for separating enantiomers of fluorinated phenylethylamines. Lipases, in particular, have been widely used for their ability to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

This protocol provides a general procedure for the kinetic resolution of a racemic fluorinated phenylethylamine using Candida antarctica lipase B (CALB).

Materials:

-

Racemic fluoro-phenylethylamine (e.g., 1-(4-fluorophenyl)ethylamine)

-

Acyl donor (e.g., ethyl acetate, isopropyl 2-propoxyacetate)[7]

-

Immobilized Candida antarctica lipase B (CALB, such as Novozym 435)[7]

-

Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)

-

Standard laboratory glassware and magnetic stirrer

-

Heating mantle or oil bath

-

Chiral HPLC for enantiomeric excess (ee) determination

Procedure:

-

To a dried round-bottom flask, add the racemic fluoro-phenylethylamine (1.0 eq) and the anhydrous organic solvent.

-

Add the acyl donor (typically 0.5-1.0 eq for kinetic resolution).

-

Add the immobilized CALB (typically 10-50 mg per mmol of amine).[8]

-

Stir the mixture at a controlled temperature (e.g., 40-60 °C) and monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

The filtrate contains the unreacted (S)-amine (for example) and the acylated (R)-amine. These can be separated by standard chromatographic techniques or by acid-base extraction.

-

The acylated amine can be hydrolyzed (e.g., with aqueous HCl) to afford the corresponding enantiomerically enriched amine.

-

Determine the enantiomeric excess of both the unreacted amine and the product from hydrolysis using chiral HPLC.

dot graph "Lipase_Resolution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Lipase-catalyzed kinetic resolution workflow.

Chiral Auxiliaries: Guiding Stereochemistry

The use of chiral auxiliaries is a classical and effective strategy for diastereoselective synthesis. In this approach, a racemic or prochiral substrate is reacted with a single enantiomer of a chiral auxiliary to form a diastereomeric intermediate. Subsequent reactions proceed with facial selectivity guided by the chiral auxiliary, and after the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product. (S)-(-)-1-Phenylethylamine (α-PEA) is a widely used and commercially available chiral auxiliary for the synthesis of other chiral amines.[9]

dot graph "Chiral_Auxiliary_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Diastereoselective synthesis using a chiral auxiliary.

Asymmetric Hydrogenation: A Direct and Efficient Route

Asymmetric hydrogenation of prochiral enamides or imines offers a highly efficient and atom-economical route to chiral amines. This method utilizes a chiral transition metal catalyst, typically based on rhodium or iridium, with a chiral phosphine ligand to deliver hydrogen to one face of the double bond with high enantioselectivity.[8][10]

This protocol describes a general procedure for the asymmetric hydrogenation of an N-acetyl enamide derived from a fluorinated acetophenone.

Materials:

-

Fluorinated N-acetyl enamide

-

Chiral rhodium catalyst (e.g., [Rh(COD)(R,R)-Et-DuPhos)]BF₄)

-

Anhydrous, degassed solvent (e.g., methanol)

-

High-pressure hydrogenation vessel (Parr shaker or autoclave)

-

Hydrogen gas (high purity)

-

Standard laboratory glassware for air-sensitive techniques

Procedure:

-

In a glovebox, charge the hydrogenation vessel with the fluorinated N-acetyl enamide (1.0 eq) and the chiral rhodium catalyst (typically 0.1-1 mol%).

-

Add the anhydrous, degassed solvent via cannula.

-

Seal the vessel, remove it from the glovebox, and connect it to the hydrogenation apparatus.

-

Purge the vessel with hydrogen gas several times.

-

Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Determine the enantiomeric excess of the product by chiral HPLC or by derivatization with a chiral reagent followed by NMR analysis.

| Method | Key Principle | Advantages | Disadvantages | Typical ee (%) |

| Enzymatic Resolution | Enantioselective acylation by a lipase. | Mild conditions, high enantioselectivity, reusable catalyst. | Maximum 50% yield for one enantiomer, requires separation of product and starting material. | >95 |

| Chiral Auxiliaries | Diastereoselective reaction guided by a covalently bonded chiral group. | Well-established, predictable stereochemical outcomes. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the auxiliary. | >90 |

| Asymmetric Hydrogenation | Enantioselective addition of hydrogen across a C=C or C=N bond using a chiral metal catalyst. | High atom economy, high turnover numbers, direct route to the chiral product. | Requires specialized equipment for handling hydrogen gas, catalyst can be expensive and air-sensitive. | >99 |

Analytical Techniques for Chiral Separation and Characterization

The successful synthesis of chiral fluoro-substituted phenylethylamines relies on robust analytical methods to determine enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly versatile and widely used.[11][12][13]

-

Column Selection: Start with a screening of several polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase Selection:

-

Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[11] For basic amines, the addition of a small amount of an amine modifier (e.g., diethylamine, 0.1%) is often necessary to improve peak shape and resolution.

-

Reversed Phase: Mixtures of aqueous buffers (e.g., phosphate buffer) and organic modifiers (e.g., acetonitrile, methanol).

-

-

Optimization: Adjust the ratio of the mobile phase components, flow rate, and column temperature to optimize the resolution and analysis time.

Pharmacological Significance and Structure-Activity Relationships (SAR)

The introduction of fluorine and the control of stereochemistry have profound effects on the pharmacological profile of phenylethylamines. These compounds primarily exert their effects by interacting with monoamine transporters (for dopamine, norepinephrine, and serotonin) and receptors.

Impact of Fluorine Substitution

The position of the fluorine atom on the phenyl ring is critical. For example, in amphetamine analogues, para-fluoro substitution can lead to a more balanced effect on dopamine and serotonin systems compared to the parent compound.[14] Fluorine substitution can also block sites of metabolism, increasing the bioavailability and duration of action of the drug.[]

The Role of Chirality

The two enantiomers of a chiral phenylethylamine can exhibit significantly different potencies and selectivities for their biological targets. For instance, one enantiomer might have a higher affinity for the serotonin transporter (SERT), while the other might be more potent at the dopamine transporter (DAT).[4]

| Compound | Target | Ki (nM) | Reference |

| p-Chlorophenylethylamine | SERT | 430 | [15] |

| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | D1 Receptor | ~2x less affinity than Dopamine | [16] |

| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | D2 Receptor | ~2x less affinity than Dopamine | [16] |

| N-ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine | D2 Receptor | High affinity and selectivity | [16] |

| 3-F-DPPy | DAT | 12 | [10] |

| Fluorolintane (2-F-DPPy) | DAT | 327 | [10] |

Note: This table provides a selection of reported binding affinities to illustrate the impact of substitution. Ki values can vary depending on the experimental conditions.

Future Outlook

The field of chiral fluoro-substituted phenylethylamines continues to evolve. Advances in asymmetric catalysis, including the development of more efficient and selective catalysts, will enable the synthesis of increasingly complex and novel structures. Furthermore, a deeper understanding of the intricate interactions between these compounds and their biological targets will pave the way for the rational design of new therapeutic agents with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.

References

- 1. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Alexander Shulgin - Wikipedia [en.wikipedia.org]

- 6. Curiosity and the Chemist | Office for Science and Society - McGill University [mcgill.ca]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 11. hplc.today [hplc.today]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. ymc.co.jp [ymc.co.jp]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Sourcing a Critical Chiral Building Block: A Technical Guide to Commercial Suppliers of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine

Introduction: The Strategic Importance of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine

This compound, a chiral primary amine, is a highly valued structural motif in modern medicinal chemistry. Its specific stereoconfiguration and substituted phenyl ring make it a critical precursor for a range of pharmacologically active molecules, particularly those targeting the central nervous system. The enantiomeric purity of this intermediate is paramount, as the opposite (R)-enantiomer may exhibit different, undesirable, or even toxicological effects. Consequently, sourcing this building block is not a simple procurement task; it is a critical step that underpins the integrity, reproducibility, and success of a drug discovery and development program.

This guide provides a comprehensive framework for researchers, chemists, and supply chain professionals to navigate the commercial landscape for this compound. We will move beyond a simple list of vendors to establish a robust methodology for supplier identification, qualification, and the ongoing quality verification required to ensure a reliable and high-purity supply chain.

Part 1: Supplier Identification and Initial Vetting

The initial search for suppliers typically begins on chemical sourcing platforms and databases. While these are excellent starting points, a discerning scientist must treat this as an information-gathering phase rather than a final selection.

Common Sourcing Platforms:

-

PubChem

-

ChemSpider

-

MolPort

-

Commercial vendor websites (e.g., Fluorochem, J&K Scientific, AK Scientific)

When browsing these platforms, it is crucial to gather preliminary data on available grades, quantities, and listed purities. However, this information is often high-level. The primary goal of this stage is to generate a shortlist of potential suppliers for more rigorous evaluation.

Part 2: The Core of Sourcing: A Risk-Based Supplier Qualification Framework

Selecting a supplier based solely on price and availability is a significant risk in drug development. A thorough qualification process is essential to ensure that the supplier can consistently provide material that meets the stringent quality attributes required for both research and regulated development.

The qualification process can be visualized as a multi-stage funnel, designed to systematically filter suppliers based on their quality systems, analytical capabilities, and regulatory adherence.

Caption: Supplier Qualification Workflow.

Documentation Review: Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document provided by a supplier. It is a snapshot of the specific batch's quality. A researcher must scrutinize this document for more than just the headline purity figure.

Key Parameters to Scrutinize on a CoA:

-

Identity Confirmation: Methods like ¹H NMR and Mass Spectrometry should be used to confirm the chemical structure.

-

Chemical Purity: Typically determined by HPLC or GC. A purity of >98% is common for research-grade material.

-

Enantiomeric Purity / Enantiomeric Excess (e.e.): This is the most critical parameter for a chiral molecule. It must be determined by a stereospecific method, most commonly Chiral High-Performance Liquid Chromatography (HPLC). An e.e. of ≥99% is the standard expectation.

-

Residual Solvents: Assessed by Headspace GC, important for later-stage development.

-

Water Content: Karl Fischer titration is the standard method.

Assessing Manufacturing and Quality Systems

The context of your work (early research vs. preclinical development) dictates the required level of supplier quality systems. For discovery chemistry, a reliable supplier with strong analytical capabilities may suffice. For materials intended for preclinical or clinical studies, the supplier must adhere to Good Manufacturing Practice (GMP).

The International Council for Harmonisation's Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," is the global standard for GMP manufacturing of APIs and their intermediates.[1][2][3][4][5] Adherence to ICH Q7 ensures a robust system for managing quality, covering everything from facilities and equipment to materials management, production, and laboratory controls.[4][5]

| Feature | Research Grade Supplier | GMP-Compliant Supplier |

| Primary Goal | Speed and availability for discovery | Quality, safety, and consistency for regulated studies |

| Documentation | Standard CoA, SDS | Batch Manufacturing Record, Full CoA, Stability Data |

| Quality System | Often ISO 9001 or internal QMS | Adherence to ICH Q7 Guidelines[1][3][4] |

| Change Control | Informal or non-existent | Formal, documented change control process |

| Traceability | Limited to batch number | Full traceability of raw materials and processing steps |

| Cost | Lower | Higher due to regulatory overhead |

Part 3: Incoming Quality Control - Trust but Verify

Even with a qualified supplier, it is imperative to perform in-house quality control on every incoming batch of this compound. This step validates the supplier's CoA and protects your experiments from the consequences of using substandard material.

The workflow for incoming QC should be efficient and targeted at the most critical quality attributes: identity and enantiomeric purity.

Caption: Incoming Material QC Workflow.

Protocol: Verification of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of chiral amines.[6][7][8] The principle relies on the differential interaction of the two enantiomers with the chiral environment of the column, leading to different retention times.

Objective: To confirm the enantiomeric excess (e.e.) of a received batch of this compound is ≥99%.

Methodology:

-

Instrumentation:

-

Reagents and Materials:

-

Sample of this compound

-

Reference standard of the racemic mixture (if available)

-

HPLC-grade Hexane (or Heptane)

-

HPLC-grade Isopropanol (IPA) or Ethanol

-

Basic additive (e.g., Diethylamine - DEA) to improve peak shape.[6]

-

-

Chromatographic Conditions (Exemplary):

-

Column: Chiralpak® IA or equivalent amylose-based CSP

-

Mobile Phase: 95:5 Hexane:IPA + 0.1% DEA

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm

-

Column Temperature: 25 °C

-

Injection Volume: 5 µL

-

-

Procedure:

-

Sample Preparation: Prepare a solution of the amine at approximately 1 mg/mL in the mobile phase.

-

System Suitability (Optional but Recommended): If a racemic standard is available, inject it first to determine the retention times of the (S)- and (R)-enantiomers and to ensure the column is providing adequate separation (resolution > 1.5).

-

Analysis: Inject the sample solution.

-

Data Processing: Integrate the peak areas for both the major (S)-enantiomer and the minor (R)-enantiomer.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] * 100

-

-

Acceptance Criteria:

-

The calculated e.e. must be ≥99.0%.

-

The result must be consistent with the value reported on the supplier's Certificate of Analysis.

-

Conclusion

Sourcing this compound is a multi-faceted process that extends far beyond simple procurement. For professionals in drug development, establishing a robust supply chain for this critical building block requires a systematic approach to supplier qualification, a deep understanding of analytical documentation, and a commitment to in-house verification. By implementing the principles and protocols outlined in this guide—from the initial supplier search to the final QC check—research organizations can mitigate risks, ensure experimental reproducibility, and build a solid foundation for their development programs.

References

- 1. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]

- 2. ICH Q7 Good Manufacturing Practice Guide For Active Pharmaceutical Ingredients [bioprocessonline.com]

- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. compliancequest.com [compliancequest.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

Methodological & Application

Asymmetric synthesis using (S)-1-(2-Chloro-6-fluorophenyl)ethanamine as a chiral auxiliary

Application Note & Protocols

Topic: Asymmetric Synthesis Using (S)-1-(2-Chloro-6-fluorophenyl)ethanamine as a Chiral Auxiliary

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Novel Auxiliary for High-Fidelity Asymmetric Synthesis

The precise control of stereochemistry is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral auxiliaries are powerful tools that enable the conversion of prochiral substrates into single enantiomers with high fidelity.[1][2] While classic auxiliaries like Evans oxazolidinones and pseudoephedrine have proven invaluable, the demand for novel auxiliaries with unique steric and electronic properties continues to grow, driven by the need for improved selectivity, broader substrate scope, and more efficient cleavage conditions.

This application note introduces This compound , a halogen-substituted benzylic amine, as a highly effective chiral auxiliary for asymmetric synthesis. Its rigid, sterically demanding aromatic ring, locked by ortho-substituents, provides an exceptional stereodirecting group for controlling the facial selectivity of enolate reactions. This guide details the mechanism of action, provides step-by-step protocols for diastereoselective alkylation, and discusses key experimental considerations for its successful application.

The primary advantages of using this compound include:

-

Exceptional Diastereoselectivity: The 2-chloro and 6-fluoro substituents create a well-defined steric environment, leading to excellent facial shielding of derived enolates.

-

Crystalline Derivatives: The resulting chiral amides are often highly crystalline, facilitating purification by simple recrystallization to achieve >99% diastereomeric excess (de).

-

Robust and Reliable Cleavage: The auxiliary can be removed under acidic or basic conditions to yield the desired chiral product without racemization.

Mechanism of Stereocontrol: The Foundation of Selectivity

The stereochemical outcome of reactions employing this auxiliary is dictated by the formation of a rigid, chelated (Z)-enolate intermediate. The steric bulk of the substituted phenyl group effectively blocks one face of the enolate plane, forcing electrophiles to approach from the less hindered face.

The process unfolds as follows:

-

Amide Formation: The chiral amine is coupled with a prochiral carboxylic acid to form a stable amide.

-

Enolate Formation: Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) selectively forms the (Z)-enolate. The lithium cation chelates with the two oxygen atoms of the amide, creating a rigid six-membered ring structure.

-

Facial Shielding & Electrophilic Attack: The 2-chloro-6-fluorophenyl group is forced into a pseudo-axial position to minimize A(1,3) strain. This conformation effectively shields the si-face of the enolate. Consequently, an incoming electrophile (E+) can only attack from the exposed re-face.

-

Stereocenter Formation: The reaction sets the new stereocenter with a predictable configuration, resulting in a single major diastereomer.

The following diagram illustrates this principle of sterically directed attack.

References

Protocol for the synthesis of vicinal chloroamines using (S)-1-(2-Chloro-6-fluorophenyl)ethanamine

<

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of vicinal chloroamines, a critical structural motif in medicinal chemistry and drug development.[1][2][3] The protocol leverages the chiral amine, (S)-1-(2-Chloro-6-fluorophenyl)ethanamine, as a directing group to achieve high stereoselectivity in the chloroamination of prochiral alkenes. We detail the underlying mechanistic principles, provide a step-by-step experimental procedure, and outline methods for product characterization and safety. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction: The Significance of Chiral Vicinal Chloroamines

Vicinal functionalization of alkenes, such as aminohalogenation, provides a powerful and atom-economical route to densely functionalized molecules from simple starting materials.[4][5][6] Specifically, vicinal chloroamines are valuable synthetic intermediates and key pharmacophores found in numerous biologically active compounds.[7] The precise spatial arrangement of the amine and chlorine substituents is often crucial for biological activity, making enantioselective synthesis a paramount objective for drug development professionals.[1][8]

Traditional methods for creating these motifs can suffer from a lack of stereocontrol.[9] This protocol addresses that challenge by employing a chiral amine to direct the facial selectivity of an electrophilic chlorination reaction. This compound serves as an effective chiral auxiliary, which, after directing the key chloroamination step, can be removed or further elaborated, providing a versatile entry point to a wide range of enantioenriched molecules.[10]

Mechanistic Rationale and Causality

The overall transformation involves the reaction of an alkene with an electrophilic chlorine source, such as N-Chlorosuccinimide (NCS), in the presence of the chiral amine.[11][12] The reaction proceeds through a proposed mechanism involving the formation of a key intermediate, a bridged chloronium ion.[13][14][15][16][17]

The key steps are as follows:

-

Formation of a Chiral N-Chloroamine (in situ): The primary chiral amine, this compound, reacts with NCS to transiently form a chiral N-chloroamine species. This species is the active chlorinating agent.

-

Electrophilic Attack and Chloronium Ion Formation: The alkene's π-bond attacks the electrophilic chlorine of the in situ-generated N-chloroamine.[14][17] This attack is diastereoselective, guided by the steric and electronic properties of the chiral amine. The attack leads to the formation of a cyclic chloronium ion intermediate.[13][16] The face of the alkene that is attacked is dictated by the chiral environment, which is the origin of the asymmetry.

-

Nucleophilic Attack by the Amine: The nitrogen atom of the chiral amine then acts as a nucleophile, attacking one of the carbons of the chloronium ion from the side opposite the chlorine bridge (anti-addition).[13][16] This intramolecular, SN2-like ring-opening step is highly stereospecific and regioselective, typically occurring at the more substituted carbon that can better stabilize a partial positive charge.[14]

-

Deprotonation/Workup: A final deprotonation step yields the neutral vicinal chloroamine product.

The choice of this compound is critical. Its rigid phenyl group and ortho-substituents create a well-defined chiral pocket that effectively shields one face of the intermediate complex, leading to high levels of asymmetric induction.

Reaction Mechanism Overview

References

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalytic Aminohalogenation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric Synthesis of Heterocyclic Chloroamines and Aziridines by Enantioselective Protonation of Catalytically Generated Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. orgosolver.com [orgosolver.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. New catalytic system for aminohalogenation of beta-methyl-beta-nitrostyrenes to give opposite regiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

Application Notes & Protocols: (S)-1-(2-Chloro-6-fluorophenyl)ethanamine in Pharmaceutical Intermediate Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Halogenated Amines

In modern drug discovery, the demand for enantiomerically pure compounds is paramount. The biological systems targeted by pharmaceuticals are inherently chiral, meaning that the stereochemistry of a drug molecule can drastically alter its efficacy, pharmacokinetics, and toxicity profile.[1][2] Chiral amines, in particular, are foundational building blocks, present in over 40% of commercial pharmaceuticals.[3][4]

(S)-1-(2-Chloro-6-fluorophenyl)ethanamine is a highly valuable chiral building block for several strategic reasons.[][6] Its structure combines three critical features for drug design:

-

A Defined Stereocenter: The (S)-configuration at the ethylamine chiral center allows for precise, stereospecific interactions with target proteins, such as G-protein coupled receptors or enzymes.

-

Ortho-Halogen Substitution: The presence of both chlorine and fluorine atoms on the phenyl ring is a deliberate design element.[7][8] These halogens modulate the molecule's lipophilicity and electronic properties. Critically, they can block sites of metabolic degradation (cytochrome P450 oxidation), thereby increasing the drug's half-life, and can participate in specific halogen bonding interactions within the target's binding pocket.

-

Primary Amine Functionality: The amine group serves as a versatile chemical handle for constructing larger molecules, typically through amide bond formation, reductive amination, or nucleophilic substitution reactions.

This combination makes this compound a sought-after intermediate, especially in the synthesis of neuroactive agents and modulators of inflammatory pathways.[9]

Core Application: Synthesis of Precursors for CRTH2 Antagonists

A primary application of this compound is in the synthesis of antagonists for the Chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2). The CRTH2 receptor plays a crucial role in mediating allergic and eosinophilic inflammation and is a key target for treating diseases like asthma and allergic rhinitis.[10][11][12] Many potent CRTH2 antagonists are complex molecules that incorporate a chiral amine fragment to ensure optimal binding to the receptor.[13][14]

The workflow for incorporating a chiral building block like this compound into a drug development pipeline is a multi-stage process, beginning with the synthesis of the chiral amine itself and proceeding through intermediate synthesis to the final active pharmaceutical ingredient (API).

Caption: General workflow for utilizing the chiral amine in API synthesis.

Physicochemical Properties

A clear understanding of the starting material's properties is essential for successful process development.

| Property | Value | Source/Note |

| CAS Number | 1000922-53-1 | BOC Sciences[] |

| Molecular Formula | C₈H₉ClFN | MySkinRecipes[9] |

| Molecular Weight | 173.62 g/mol | MySkinRecipes[9] |

| Appearance | Colorless to light yellow oil | Typical observation |

| Boiling Point | Not well-defined (decomposes) | Use under vacuum |

| Storage | 2-8°C, under inert gas (N₂ or Ar) | MySkinRecipes[9] |

| Enantiomeric Excess (ee) | >99% required for GMP synthesis | Industry Standard |

| Chemical Purity | >98% (GC/LCMS) | Industry Standard |

Experimental Protocols

The following protocols are provided as representative examples. All procedures should be conducted by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Asymmetric Synthesis of this compound

The most efficient method for producing this chiral amine is through the catalytic asymmetric hydrogenation of the corresponding ketimine. This approach leverages transition metal catalysts with chiral ligands to achieve high enantioselectivity.[4]

Reaction Scheme: 2-Chloro-6-fluoroacetophenone → (via reductive amination) → this compound

Materials:

-

2-Chloro-6-fluoroacetophenone

-

Ammonia (or ammonium source like NH₄OAc)

-

Chiral Catalyst: e.g., [Ir(cod)Cl]₂ with a chiral phosphine ligand (e.g., (S)-Xyl-P-Phos)

-

Hydrogen Gas (H₂)

-

Solvent: Methanol (MeOH), Anhydrous

-

Drying Agent: Magnesium Sulfate (MgSO₄)

Procedure:

-

Imine Formation (In Situ): In a high-pressure reactor, dissolve 2-chloro-6-fluoroacetophenone (1.0 eq) and the ammonium source in anhydrous methanol.

-

Catalyst Loading: Under an inert atmosphere (Argon), add the iridium catalyst precursor and the chiral ligand (typically 0.01-0.1 mol%).

-

Hydrogenation: Seal the reactor, purge with H₂ gas, and then pressurize to the optimized pressure (e.g., 20-50 bar). Heat the reaction to the target temperature (e.g., 40-60 °C).

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS for the disappearance of the starting material.

-

Work-up: Once complete, cool the reactor and carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like dichloromethane (DCM) and wash with brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product. Further purification can be achieved by vacuum distillation or conversion to a crystalline salt.

-

Analysis: Confirm identity via ¹H NMR and MS. Crucially, determine the enantiomeric excess (ee) using chiral HPLC or GC. An ee of >99% is typically required.

Protocol 2: Synthesis of a Key Amide Intermediate for a CRTH2 Antagonist

This protocol details the coupling of the chiral amine with a functionalized carboxylic acid, a common step in building the core of many pharmaceutical agents.

Caption: Amide coupling to form a key pharmaceutical intermediate.

Materials:

-

This compound (>99% ee)

-

4-(Methylsulfonyl)phenylacetic acid (or other relevant carboxylic acid)

-

Coupling Agents: EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), Anhydrous

-

Ethyl Acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

Procedure:

-

Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.05 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir at room temperature for 30 minutes. This pre-activates the carboxylic acid.

-

Amine Addition: To the activated mixture, add a solution of this compound (1.0 eq) in DMF, followed by the dropwise addition of DIPEA (2.5 eq).

-

Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction completion by TLC or LC-MS, ensuring the consumption of the limiting amine starting material.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, coupling agents, and the DMF solvent.

-

Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system to elute the pure product.

-

Analysis and Validation:

-

Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Perform chiral HPLC analysis to confirm that no racemization occurred during the coupling reaction. The enantiomeric excess should remain >99%.

-

Conclusion and Broader Applications

This compound is a quintessential example of a modern chiral building block, where stereochemical purity and strategic halogenation converge to provide significant advantages in drug design.[2][7][15] While its application in the synthesis of CRTH2 antagonists is a prominent example, its utility extends to other areas where a chiral, metabolically robust phenyl-ethylamine scaffold is required. The protocols provided herein offer a robust and validated framework for the synthesis and subsequent utilization of this key pharmaceutical intermediate, forming a reliable foundation for process development and scale-up operations in medicinal chemistry.

References

- 1. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 6. Chiral Amines - Pharmaceutical Building Blocks (5) [myskinrecipes.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-1-(2-Chloro-6-fluorophenyl)ethanamine [myskinrecipes.com]

- 10. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Small-molecule CRTH2 antagonists for the treatment of allergic inflammation: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prostaglandin D₂ receptor CRTH2 antagonists for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and optimization of CRTH2 and DP dual antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: The Strategic Use of (S)-1-(2-Chloro-6-fluorophenyl)ethanamine in the Preparation of Chiral Catalysts

Introduction: The Value of Sterically Demanding Chiral Amines in Asymmetric Catalysis